
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a trifluorophenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentanone and 3,4,5-trifluorobenzaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent from 3,4,5-trifluorobenzaldehyde and magnesium in anhydrous ether. This Grignard reagent is then reacted with cyclopentanone to form the corresponding alcohol.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using a chiral auxiliary or chiral chromatography to obtain the desired (1R,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acetone or dichloromethane.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentanone.
Reduction: Formation of (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentane.
Substitution: Formation of brominated or nitrated derivatives of the trifluorophenyl group.
Applications De Recherche Scientifique
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S)-2-(3,4-difluorophenyl)cyclopentan-1-ol
- (1R,2S)-2-(3,5-difluorophenyl)cyclopentan-1-ol
- (1R,2S)-2-(3,4,5-trichlorophenyl)cyclopentan-1-ol
Uniqueness
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly alters its electronic properties and reactivity compared to similar compounds with fewer or different substituents. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H11F3O |
|---|---|
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H11F3O/c12-8-4-6(5-9(13)11(8)14)7-2-1-3-10(7)15/h4-5,7,10,15H,1-3H2/t7-,10+/m0/s1 |
Clé InChI |
CMEDCFNGNXXZJI-OIBJUYFYSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)O)C2=CC(=C(C(=C2)F)F)F |
SMILES canonique |
C1CC(C(C1)O)C2=CC(=C(C(=C2)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


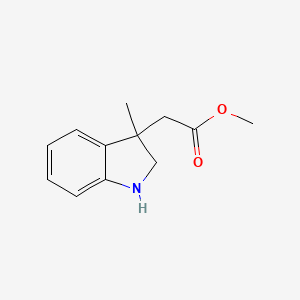

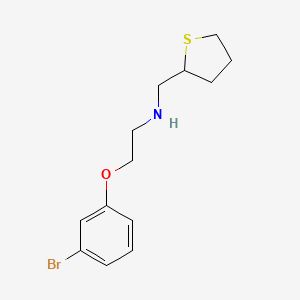

![2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine](/img/structure/B12991080.png)

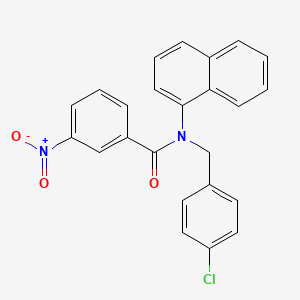
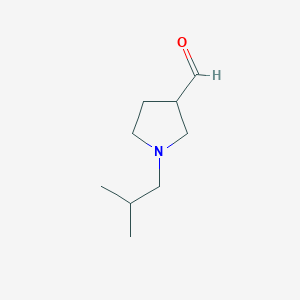
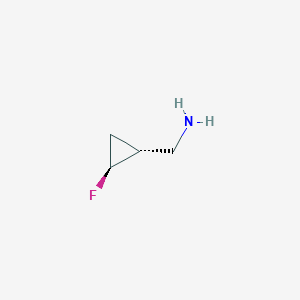
![1-(4-Ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12991096.png)
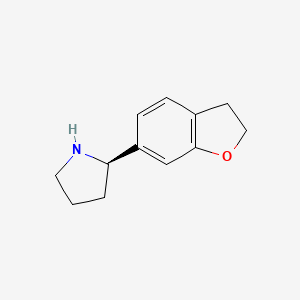
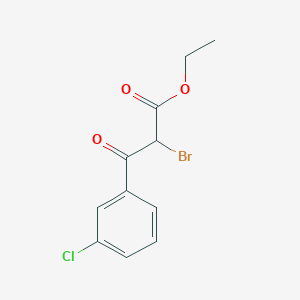
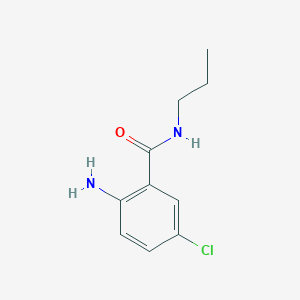
![2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12991127.png)
